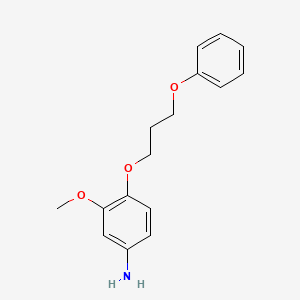
3-methoxy-4-(3-phenoxypropoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
m-Anisidine, 4-(3-phenoxypropoxy)- is an organic compound with the molecular formula C16H19NO3 and a molecular weight of 273.33 g/mol . It is a derivative of m-Anisidine, which is an aniline derivative containing a methoxy group. This compound is typically used as a drug or therapeutic agent .
準備方法
The synthesis of m-Anisidine, 4-(3-phenoxypropoxy)- involves the reaction of m-Anisidine with 3-phenoxypropyl bromide under basic conditions. The reaction is typically carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of m-Anisidine, 4-(3-phenoxypropoxy)- .
化学反応の分析
m-Anisidine, 4-(3-phenoxypropoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amine derivatives.
科学的研究の応用
m-Anisidine, 4-(3-phenoxypropoxy)- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: As a therapeutic agent, it is studied for its potential pharmacological effects and therapeutic applications.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
作用機序
The mechanism of action of m-Anisidine, 4-(3-phenoxypropoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact molecular pathways involved depend on the specific application and target of the compound .
類似化合物との比較
m-Anisidine, 4-(3-phenoxypropoxy)- can be compared with other similar compounds, such as:
m-Anisidine: The parent compound, which lacks the 3-phenoxypropoxy group.
p-Anisidine: An isomer of m-Anisidine with the methoxy group in the para position.
o-Anisidine: Another isomer with the methoxy group in the ortho position.
The uniqueness of m-Anisidine, 4-(3-phenoxypropoxy)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its isomers .
特性
CAS番号 |
15382-87-3 |
|---|---|
分子式 |
C16H19NO3 |
分子量 |
273.33 g/mol |
IUPAC名 |
3-methoxy-4-(3-phenoxypropoxy)aniline |
InChI |
InChI=1S/C16H19NO3/c1-18-16-12-13(17)8-9-15(16)20-11-5-10-19-14-6-3-2-4-7-14/h2-4,6-9,12H,5,10-11,17H2,1H3 |
InChIキー |
URWUONAQAFAJNW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N)OCCCOC2=CC=CC=C2 |
正規SMILES |
COC1=C(C=CC(=C1)N)OCCCOC2=CC=CC=C2 |
外観 |
Solid powder |
Key on ui other cas no. |
15382-87-3 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
m-Anisidine, 4-(3-phenoxypropoxy)- |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















